3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes a cyclopropylpyrazole moiety, an octahydroindazole ring, and a trifluoromethylphenyl group. These structural features contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and chemical entities.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a valuable tool for studying biological processes.
Mechanism of Action
The mechanism of action of 3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit discoidin domain receptors (DDRs), which are involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting DDRs, the compound can modulate these processes, potentially leading to therapeutic effects in diseases such as idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound shares structural similarities with 3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide and also acts as a DDR inhibitor.
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Another compound with a trifluoromethylphenyl group, used in different biological contexts.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical properties and potential biological activities. Its ability to inhibit DDRs with high selectivity and low toxicity makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C28H30F3N5O |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C28H30F3N5O/c1-16-5-6-18(27(37)33-21-4-2-3-20(13-21)28(29,30)31)11-24(16)17-7-10-23-25(12-17)34-35-26(23)19-14-32-36(15-19)22-8-9-22/h2-6,11,13-15,17,22-23,25-26,34-35H,7-10,12H2,1H3,(H,33,37) |
InChI Key |
KLIJYUOCSUKNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCC4C(C3)NNC4C5=CN(N=C5)C6CC6 |
Origin of Product |
United States |
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